molecular formula C24H20ClN5O3 B2918156 RIP1 kinase inhibitor 1 CAS No. 2095515-38-9

RIP1 kinase inhibitor 1

Katalognummer B2918156
CAS-Nummer: 2095515-38-9
Molekulargewicht: 461.91
InChI-Schlüssel: JWKONLKXWPCOJF-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RIP1 kinase inhibitor 1, also known as compound 22, is a highly potent, orally available, and brain-penetrating RIP1 kinase inhibitor . RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) functions in a variety of cellular pathways related to both cell survival and death . It is an enzyme that in humans is encoded by the RIPK1 gene, which is located on chromosome 6 .


Synthesis Analysis

The synthesis of RIP1 kinase inhibitor 1 involves structural optimization on the GSK’157 scaffold to develop a novel class of more selective RIPK1 inhibitors . The optimization led to UAMC-3861 as the best compound of this series in terms of activity and selectivity for RIPK1 over PERK .


Molecular Structure Analysis

RIPK1 protein is composed of 671 amino acids, and has a molecular weight of about 76 kDa . It contains a serine/threonine kinase domain (KD) in the 300 aa N-Terminus, a death domain (DD) in the 112 aa C-Terminus, and a central region between the KD and DD called intermediate domain (ID) .

Wissenschaftliche Forschungsanwendungen

1. Role in Inflammatory Diseases

RIP1 kinase is a promising target for treating various inflammatory diseases due to its role in tumor necrosis factor (TNF)-mediated inflammation. RIP1 kinase inhibitors, specifically benzoxazepinone inhibitors, have shown high potency and kinase selectivity with good pharmacokinetic profiles in rodents, making them excellent candidates for further optimization into clinical candidates for inflammatory diseases (Harris et al., 2016).

2. Treatment of Neurodegenerative Diseases

Small-molecule RIP1 inhibitors have potential as therapeutic agents for neurodegenerative diseases. GSK2982772, a RIP1 inhibitor, has been the subject of nine clinical trials and shows promise in treating diseases like Alzheimer's due to its selective targeting and good penetrability (Shi et al., 2022).

3. Impact on Skin Inflammation

RIP1 kinase activity is crucial in skin inflammation. Studies using RIP1 kinase inhibitor GNE684 demonstrated its effectiveness in blocking skin inflammation and immune cell infiltrates in mice models, highlighting the benefits of inhibiting RIP1 in skin inflammation management (Webster et al., 2020).

4. Potential in Cancer Therapy

RIP1 kinase inhibitors show potential in cancer therapy, particularly in treating pancreatic adenocarcinoma. GSK3145095, a RIP1 inhibitor, demonstrated ability to promote a tumor-suppressive T cell phenotype in pancreatic adenocarcinoma organ cultures, and is in phase 1 clinical studies for various solid tumors (Harris et al., 2019).

5. Role in TNFα Production

RIP1 kinase plays a novel role in regulating TNFα production after caspase inhibition. This pathway is independent of nuclear factor κB and occurs under specific conditions, suggesting a unique role for RIP1 kinase in mediating TNFα production (Christofferson et al., 2012).

6. Structural Basis of Inhibition

The structure of RIP1 bound to inhibitors like necrostatins provides insights into the mechanism of action of these inhibitors. Understanding the structural basis of RIP1 inhibition by necrostatins offers valuable information for future drug design (Xie et al., 2013).

Wirkmechanismus

RIPK1 is a key mediator of cell death and inflammation . The unique hydrophobic pocket in the allosteric regulatory domain of RIPK1 has enabled the development of highly selective small-molecule inhibitors of its kinase activity . These inhibitors have demonstrated safety in preclinical models and clinical trials .

Zukünftige Richtungen

Potential applications of these RIPK1 inhibitors for the treatment of monogenic and polygenic autoimmune, inflammatory, neurodegenerative, ischemic and acute conditions, such as sepsis, are emerging . As researchers continue to delve into the mechanisms governed by RIPK1, it has become apparent that RIPK1 inhibitors may offer key therapeutic options that anti-TNF therapies do not .

Eigenschaften

IUPAC Name

(3S)-3-(2-benzyl-3-chloro-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKONLKXWPCOJF-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)C#N)OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RIP1 kinase inhibitor 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.